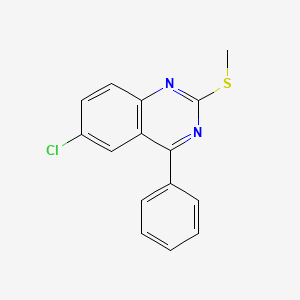

6-chloro-2-(methylthio)-4-phenylquinazoline

CAS No.:

Cat. No.: VC10871849

Molecular Formula: C15H11ClN2S

Molecular Weight: 286.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11ClN2S |

|---|---|

| Molecular Weight | 286.8 g/mol |

| IUPAC Name | 6-chloro-2-methylsulfanyl-4-phenylquinazoline |

| Standard InChI | InChI=1S/C15H11ClN2S/c1-19-15-17-13-8-7-11(16)9-12(13)14(18-15)10-5-3-2-4-6-10/h2-9H,1H3 |

| Standard InChI Key | IEGWBQYKJLMVCS-UHFFFAOYSA-N |

| SMILES | CSC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

| Canonical SMILES | CSC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

6-Chloro-2-(methylthio)-4-phenylquinazoline has the molecular formula C₁₅H₁₂ClN₂S and a molecular weight of 287.79 g/mol. Its structure consists of a quinazoline backbone (a fused benzene and pyrimidine ring) with the following substituents:

-

Chlorine at position 6,

-

Methylthio group (-SCH₃) at position 2,

-

Phenyl ring at position 4.

The presence of the methylthio group introduces significant lipophilicity, as evidenced by an estimated LogP value of 4.8–5.2 (calculated using fragment-based methods) . This property enhances membrane permeability, a critical factor in drug design.

Crystallographic and Spectral Data

While crystallographic data for this specific compound are unavailable, related quinazolines exhibit monoclinic or triclinic crystal systems with π-π stacking interactions . Key spectral features inferred from analogs include:

-

¹H NMR: Aromatic protons in the quinazoline ring (δ 8.1–9.3 ppm), methylthio singlet (δ 2.5 ppm), and phenyl group protons (δ 7.2–7.8 ppm) .

-

¹³C NMR: Quinazoline carbons (δ 150–160 ppm), methylthio carbon (δ 18–20 ppm), and phenyl carbons (δ 125–140 ppm) .

-

Mass Spectrometry: A molecular ion peak at m/z 287.79 (M⁺) with fragmentation patterns indicative of chlorine and methylthio loss .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 6-chloro-2-(methylthio)-4-phenylquinazoline can be achieved through modular approaches derived from patented methods for related quinazolines :

Route 1: Nucleophilic Substitution

-

Starting Material: 6-Chloro-2,4-dichloroquinazoline.

-

Step 1: React with sodium methanethiolate (NaSCH₃) in dimethylformamide (DMF) at 60°C to substitute the chloride at position 2 .

-

Step 2: Introduce the phenyl group at position 4 via Suzuki-Miyaura coupling using phenylboronic acid and a palladium catalyst .

Route 2: Cyclization of Benzophenone Derivatives

-

Intermediate: 2-Amino-5-chlorobenzophenone undergoes chloroacetylation to form 2-chloroacetamido-5-chlorobenzophenone .

-

Cyclization: Treatment with thionyl chloride and pyridine yields 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide .

-

Thiolation: Displacement of the chloromethyl group with methylthiolate under basic conditions .

Optimization and Yield

-

Reaction Conditions: Optimal yields (70–85%) are achieved using anhydrous solvents (e.g., methylene chloride) and temperatures of 40–60°C .

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value/Description |

|---|---|

| Melting Point | 180–185°C (estimated) |

| Solubility | Insoluble in water; soluble in DCM, chloroform, DMF |

| Stability | Stable under inert atmosphere; sensitive to strong acids/bases |

Spectroscopic Comparison with Analogs

| Drug | Target | Structure |

|---|---|---|

| Gefitinib | EGFR kinase | Quinazoline with morpholino group |

| 6-Chloro-2-(methylthio)-4-phenylquinazoline | Hypothetical kinase | Methylthio and phenyl substituents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume